Cridanimod
Overview
Description
Cridanimod is a small molecule that belongs to the class of acridines . It is functionally related to an acridone . It has the potential to increase progesterone receptor (PR) expression, which can be beneficial as an antineoplastic adjuvant . Upon intramuscular administration, cridanimod can induce the expression of PR in endometrial cancer . This could potentially increase the sensitivity of endometrial cancer cells to progestin monotherapy .
Molecular Structure Analysis
Cridanimod has a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol . Its IUPAC name is 2-(9-oxoacridin-10-yl)acetic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Cridanimod has a molecular weight of 253.25 g/mol and a molecular formula of C15H11NO3 . Its IUPAC name is 2-(9-oxoacridin-10-yl)acetic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
Cridanimod: An Overview
Cridanimod is a small molecule known for its ability to increase progesterone receptor (PR) expression, particularly in endometrial cancer. This characteristic suggests that Cridanimod could enhance the sensitivity of endometrial cancer cells to progestin monotherapy. The mechanism involves the induction of PR in endometrial cancer, which may lead to the eradication of cancer cells through increased PR-mediated signaling. This signaling pathway involves the inhibition of luteinizing hormone (LH) release from the pituitary gland and, subsequently, an inhibition of estrogen release from the ovaries, leading to the inhibition of cellular growth in estrogen-dependent tumor cells. Additionally, Cridanimod has been shown to increase the production and release of interferon (IFN) alpha and beta, highlighting its potential role in modifying immune responses alongside its direct effects on cancer cells (Cridanimod Sodium, 2020).
Application in Endometrial Cancer
A study involving hormone-resistant endometrial cancer presented Cridanimod in combination with progestin therapy. It hypothesized that Cridanimod, by increasing PR expression, would improve survival in a mouse model of advanced, high-grade endometrial cancer. The research demonstrated that Cridanimod, particularly at higher doses, combined with medroxyprogesterone acetate (MPA), a type of progestin, significantly impacted PR expression in tumor tissues and modulated serum interferon levels. These findings underscore Cridanimod's potential as an adjuvant in treating hormone-resistant endometrial cancer by enhancing the efficacy of progestin therapy (Carlson, M., Geest, K., Wang, X., Leslie, K., Dai, D., 2013).
Safety And Hazards
Future Directions
Cridanimod has shown potential in the treatment of endometrial cancer . It has been hypothesized that Cridanimod, in combination with progestin therapy, will increase PR expression and thus improve survival in a mouse model of advanced, high-grade endometrial cancer . Further investigation is warranted to determine the utility of this promising agent .
properties
IUPAC Name |
2-(9-oxoacridin-10-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKBIIXHQIERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58880-43-6 (hydrochloride salt) | |
Record name | Cridanimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046557 | |
Record name | Cridanimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422767 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cridanimod | |
CAS RN |
38609-97-1 | |
Record name | N-(Carboxymethyl)acridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38609-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cridanimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cridanimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13674 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cridanimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10(9H)-Acridineacetic acid, 9-oxo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRIDANIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X91E9EME19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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